![molecular formula C13H10ClN3O2S3 B2367384 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034554-35-1](/img/structure/B2367384.png)
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a fascinating chemical compound that attracts interest due to its complex structure and diverse applications. This compound, with its intricate combination of chlorinated, sulfonyl, and benzothiadiazole moieties, showcases remarkable chemical properties that enable it to participate in various scientific and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole typically involves a multi-step process. Key steps often include the initial formation of the thieno[3,2-c]pyridine core, followed by chlorination and sulfonation reactions to introduce the requisite functional groups. Specific reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial-scale production may utilize continuous flow chemistry techniques to ensure consistent quality and efficiency. Scaling up requires rigorous control over reaction parameters and may involve automated systems to monitor and adjust conditions in real-time. Typical industrial methods prioritize sustainability and cost-effectiveness, often employing recyclable catalysts and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole exhibits versatility in chemical reactions. It can undergo:
Oxidation: : Converts thieno[3,2-c]pyridine moiety to more oxidized forms
Reduction: : Facilitates conversion to less oxidized states
Substitution: : Replaces specific groups with other functional entities, often under mild conditions
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvent choice plays a critical role, with polar aprotic solvents frequently used to enhance reaction rates and selectivity. The use of catalysts, particularly transition metal catalysts, is prevalent to facilitate various reactions.
Major Products Formed
Reaction conditions determine the major products formed from this compound. For instance, oxidation may yield sulfoxides and sulfones, while reduction can produce more stable, reduced analogs of the parent compound. Substitution reactions often introduce new functional groups that expand the compound's versatility and application scope.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for synthesizing complex molecules. Its unique structure allows it to participate in diverse reactions, making it valuable in organic synthesis and materials science.
Biology
In biological research, derivatives of this compound may exhibit bioactivity, potentially serving as scaffolds for drug development. Studies often explore its interactions with biological targets, contributing to the understanding of its pharmacological potential.
Medicine
The compound's structural features enable its exploration in medicinal chemistry. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors, making it a candidate for therapeutic development.
Industry
Industrial applications include its use as a precursor for advanced materials. The compound's stability and reactivity make it suitable for producing polymers, coatings, and other functional materials that require specific chemical properties.
Mechanism of Action
The mechanism of action for 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole involves interactions with molecular targets, such as enzymes and receptors. Its unique structure allows it to bind to these targets, modulating their activity through mechanisms like inhibition or activation. The specific pathways involved can vary depending on the derivative and application context.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, 4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of chlorinated, sulfonyl, and benzothiadiazole features. Similar compounds include:
4-chloro-6,7-dihydrothieno[3,2-c]pyridine derivatives
Benzo[c][1,2,5]thiadiazole sulfonyl derivatives
Chlorinated thieno[3,2-c]pyridine sulfonyl compounds
These comparisons highlight the distinctive structural attributes that confer specific reactivity and application potential to this compound.
This compound is a compound of significant interest due to its complex structure and diverse applications. From synthetic methods to scientific applications, this compound offers a wealth of possibilities for research and industrial uses.
Properties
IUPAC Name |
4-[(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)sulfonyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S3/c14-12-6-8-7-17(5-4-10(8)20-12)22(18,19)11-3-1-2-9-13(11)16-21-15-9/h1-3,6H,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMBGEHYDLOMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2367301.png)
![5-((3-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367304.png)
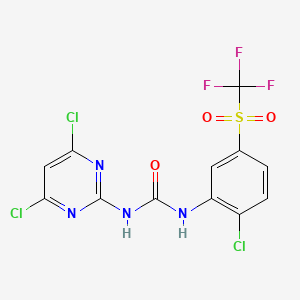
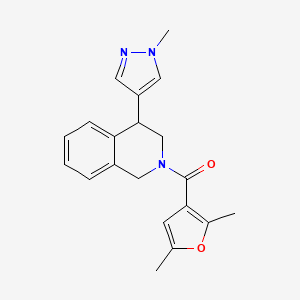
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2367308.png)
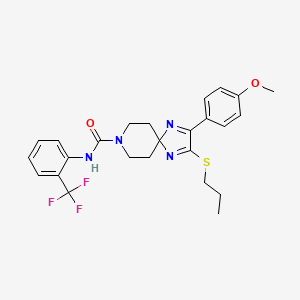
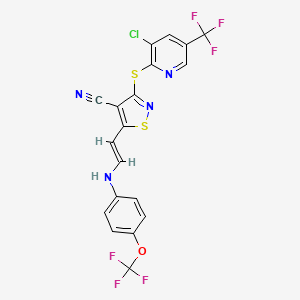
![N'-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-4-fluorobenzohydrazide](/img/structure/B2367315.png)
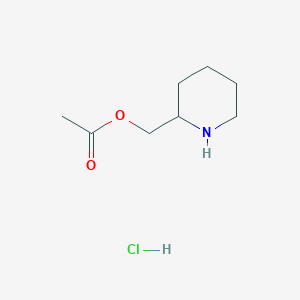
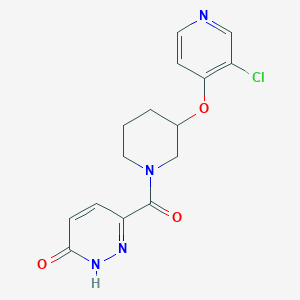
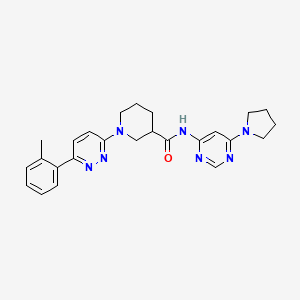
![4-(1H-benzo[d]imidazol-2-yl)-N-benzylpiperazine-1-carboxamide](/img/structure/B2367322.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2367323.png)
![3-(4-Tert-butylphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2367324.png)
